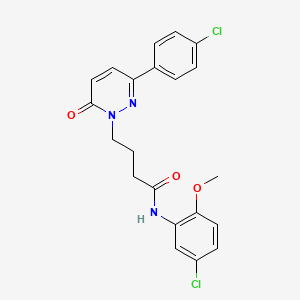

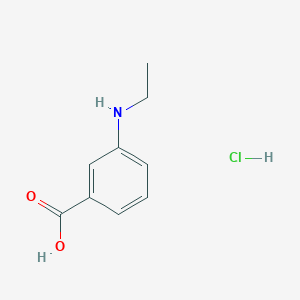

N-(3,4-二甲基苯基)-2-(6-乙基-3-(4-甲基苯甲酰)-4-氧代喹啉-1(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their synthesis. For instance, the first paper discusses a compound with a quinoline core, which is a common feature in many biologically active molecules . The second paper describes the synthesis of acetamide derivatives that also contain a heterocyclic component, indicating a potential relevance to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from basic aromatic acids like anthranilic acid. In the case of the compound from the first paper, a Sonogashira cross-coupling reaction is employed to create a bond between a quinoline aldehyde and an iodophenyl acetamide . The second paper outlines a four-step synthesis starting from anthranilic acid and aryl isothiocyanates, leading to the formation of acetamides with quinazolinone and thioxothiazolidinone moieties . These methods suggest that the synthesis of "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" could also involve similar coupling reactions and multi-step synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and elemental analysis are common methods used to determine the structure and confirm the identity of synthesized compounds . These techniques would likely be used to analyze the molecular structure of "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" as well.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically specific to the functional groups present in the starting materials and the desired end products. For example, the Sonogashira cross-coupling mentioned in the first paper is a reaction that forms carbon-carbon bonds between an alkyne and an aryl or vinyl halide . The synthesis in the second paper involves reactions specific to thioxothiazolidinone and quinazolinone derivatives . The compound would likely undergo similar reactions, tailored to its specific functional groups and the desired chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" can be inferred from related structures. These properties include solubility, melting point, stability, and reactivity, which are influenced by the molecular framework and substituents present in the compound. The papers provided do not detail these properties, but they can be predicted based on the functional groups and molecular geometry of the compound . For example, the presence of amide groups typically affects the solubility and melting point due to hydrogen bonding.

科学研究应用

结构特征和性质

研究深入探讨了含酰胺的异喹啉衍生物的结构方面,重点关注它们与无机酸相互作用形成凝胶或晶体固体。对 N-环己基-2-(喹啉-8-氧基)乙酰胺和 N-(2,6-二甲基苯基)-2-(喹啉-8-氧基)乙酰胺等化合物的研究表明它们具有形成具有增强荧光发射的主客体配合物的能力,突出了在材料科学和传感器技术中的潜在应用 (Karmakar, Sarma, & Baruah, 2007).

抗肿瘤活性

相关化合物另一个应用领域是抗肿瘤药物的开发。例如,对 3-苄基取代的 4(3H)-喹唑啉酮的研究表明其具有显着的体外抗肿瘤活性,表明这些化合物是癌症治疗的有希望的候选药物。该研究强调了某些衍生物的广谱抗肿瘤活性,突出了它们在药物化学中的潜力 (Al-Suwaidan 等人,2016).

配位配合物和抗氧化活性

研究还探索了吡唑-乙酰胺衍生物及其与金属离子的配位配合物的合成和表征。这些配合物表现出显着的抗氧化活性,表明它们在制药和生物医学应用中的效用。对晶体堆积和氢键相互作用的分析进一步表明这些化合物在设计超分子结构中的相关性 (Chkirate 等人,2019).

抗菌剂

具有潜在抗菌性能的新喹唑啉的合成代表了另一个重要的研究应用。通过靶向特定的细菌和真菌菌株,这些化合物为开发新的抗菌剂提供了有希望的途径。对其抗菌和抗真菌活性的评估为它们的治疗潜力提供了有价值的见解 (Desai, Shihora, & Moradia, 2007).

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O3/c1-5-21-9-13-26-24(15-21)29(34)25(28(33)22-10-6-18(2)7-11-22)16-31(26)17-27(32)30-23-12-8-19(3)20(4)14-23/h6-16H,5,17H2,1-4H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWGWZNEDSIWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![Methyl 4-((1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate](/img/structure/B2531231.png)

![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)